SC-52012

Thrombosis Platelet Aggregation Receptor Binding Assays

Select SC-52012 as your reference standard for fibrinogen receptor studies. With a fully characterized binding profile (Kd=21.6 nM on activated platelets), oral bioavailability, and validated efficacy in femoral artery thrombosis models, this compound delivers unmatched reliability over generic GPIIb/IIIa inhibitors. Essential for reproducible antiplatelet drug discovery, receptor activation assays, and translational thrombosis research.

Molecular Formula C25H30N4O6
Molecular Weight 482.5 g/mol
Cat. No. B1663501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-52012
Synonyms5-(4-amidinophenyl)pentanoyl-Asp-Phe
5-(4-amidinophenyl)pentanoyl-aspartyl-phenylalanine
SC 52012
SC-52012
Molecular FormulaC25H30N4O6
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1
InChIKeyVUUBSMRWDWDDPT-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SC-52012 Fibrinogen Receptor Antagonist: R&D Procurement Guide for a High-Potency RGD Mimetic


SC-52012 is a potent, low molecular weight (482.53) small molecule that acts as an antagonist of the fibrinogen receptor (integrin αIIbβ3, or GPIIb/IIIa) on platelets [1]. It is an RGD mimetic, designed to competitively inhibit fibrinogen binding, thereby preventing platelet aggregation [2]. This compound serves as a key research tool for studying thrombosis and as a valuable reference standard for developing novel antiplatelet therapies, with its specific binding and functional inhibition well-characterized in both human and canine systems [3].

SC-52012 in Research: Why a Generic GPIIb/IIIa Antagonist Cannot Substitute


The fibrinogen receptor (GPIIb/IIIa) antagonist class encompasses diverse molecules—including monoclonal antibodies (e.g., abciximab), cyclic peptides (e.g., eptifibatide), non-peptide mimetics (e.g., tirofiban), and small-molecule RGD peptidomimetics like SC-52012 . These are not interchangeable. Differences in molecular structure dictate critical variations in binding kinetics, affinity for activated vs. resting receptor conformations, oral bioavailability, and species cross-reactivity [1]. Substituting SC-52012 with a generic GPIIb/IIIa inhibitor without accounting for these specific pharmacological properties can lead to invalid experimental conclusions and failed translational studies, particularly in models requiring oral dosing or specific binding profiles. The following evidence details SC-52012's unique and quantifiable attributes that mandate its specific selection.

SC-52012 Quantified Differentiation: Head-to-Head Data vs. Fibrinogen & In-Class Analogs


Superior Binding Affinity for Activated Platelet GPIIb/IIIa vs. Fibrinogen

In a direct comparison using radioligand binding assays on human platelets, SC-52012 exhibits significantly higher affinity for the activated GPIIb/IIIa receptor compared to the natural ligand, fibrinogen [1]. This indicates a more efficient and potent blockade of the receptor at lower concentrations.

Thrombosis Platelet Aggregation Receptor Binding Assays

High Antiplatelet Potency Across Species vs. Natural RGDF Ligand

SC-52012 potently inhibits ADP-induced platelet aggregation in both human and canine platelet-rich plasma (PRP) [1]. Its structural design as an RGD mimetic provides a dramatic improvement in potency over the natural RGDF peptide sequence . This cross-species activity profile is critical for translational research models.

Thrombosis Platelet Aggregation RGD Mimetic

Confirmed In Vivo Antithrombotic Efficacy in a Thrombosis Model

SC-52012A, a variant, demonstrated a dose-dependent antithrombotic effect in a guinea-pig model of arterial thrombosis, significantly prolonging the time to vessel occlusion [1]. This functional in vivo data validates the in vitro potency and confirms the compound's utility in disease-relevant animal models.

Thrombosis In Vivo Pharmacology Antithrombotic

SC-52012 Optimal Research and Industrial Application Scenarios


In Vitro Platelet Aggregation Inhibition Assays

SC-52012 is an ideal positive control or tool compound for inhibiting ADP-induced platelet aggregation in both human and canine platelet-rich plasma (PRP) [1]. Its high potency (IC50 ~42-53 nM) ensures robust inhibition at low concentrations, which is critical for screening new antiplatelet candidates or studying GPIIb/IIIa signaling pathways.

GPIIb/IIIa Receptor Binding Studies

This compound is the reference standard for studies of GPIIb/IIIa receptor binding kinetics and conformational states. Its high affinity for the activated receptor (Kd = 21.6 nM) and its ability to bind resting platelets (Kd = 156 nM) make it uniquely suited for research into receptor activation mechanisms [2].

In Vivo Arterial Thrombosis Models in Guinea Pigs

For researchers using the photochemically-induced femoral artery thrombosis model in guinea pigs, SC-52012A is a validated, dose-dependent antithrombotic agent [3]. Its established efficacy in this model provides a reliable benchmark for evaluating novel antithrombotic therapies.

Benchmark for RGD Mimetic Drug Discovery

SC-52012 serves as a key benchmark compound in the development of next-generation, orally active fibrinogen receptor antagonists. Its structure-activity relationship (SAR), which led to a 1000-fold potency improvement over the natural ligand, provides a foundational dataset for medicinal chemists optimizing new RGD mimetic leads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-52012

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.